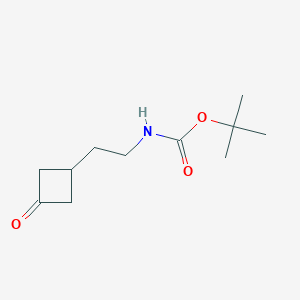![molecular formula C6H3ClIN3 B1435605 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-24-2](/img/structure/B1435605.png)
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound. It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves the use of a microwave technique as a robust approach for preparation. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The methods for synthesis are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine was analyzed using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine include condensation reactions, Cu-catalyzed reactions, and reactions with various electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine include a melting point of 287–288 °C, and IR (KBr, cm −1): υ (cm −1) 3137 (NH), 1676 (C=O), 1609 (C=N) .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolo[2,3-d]pyrimidines
- Field : Organic Chemistry
- Application : 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of pyrrolo[2,3-d]pyrimidines . These compounds show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
- Method : Various methods are used for the synthesis of these compounds, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .
- Results : The synthesized pyrrolo[2,3-d]pyrimidines have shown to inhibit Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .
Anticancer Research
- Field : Medicinal Chemistry
- Application : 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity .
- Method : The derivatives were synthesized using a microwave technique and tested in vitro against seven selected human cancer cell lines .
- Results : Some compounds showed significant activity against MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .
Tyrosine Kinase Inhibitors
- Field : Pharmacology
- Application : 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Antibacterial Activity
- Field : Microbiology
- Application : Some derivatives of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine have shown potent antibacterial activity .
- Results : Compounds 6f and 6d have shown potent antibacterial activity against most of the employed strains, especially against S. pneumoniae, B. cerus and S. aureus .
Multi-Targeted Kinase Inhibitors
- Field : Pharmacology
- Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized with high yields . These compounds are potential multi-targeted kinase inhibitors .
- Method : The compounds were synthesized in three steps .
- Results : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
Cyclin-Dependent Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Pyrrolo[2,3-d]pyrimidine is a key moiety in selective small CDK4/6 inhibitors like ribociclib and palbociclib . These inhibitors are used for targeted treatment of metastatic breast cancer .
Design and Synthesis of New Derivatives
- Field : Medicinal Chemistry
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . These derivatives were tested in vitro against seven selected human cancer cell lines .
- Method : The derivatives were synthesized using a microwave technique .
- Results : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Field : Pharmacology
- Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized . These compounds are potential multi-targeted kinase inhibitors and apoptosis inducers .
- Method : The compounds were synthesized in three steps .
- Results : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-9-2-3-1-4(8)10-5(3)11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVVMLWLOQVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)
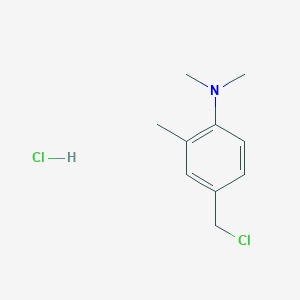
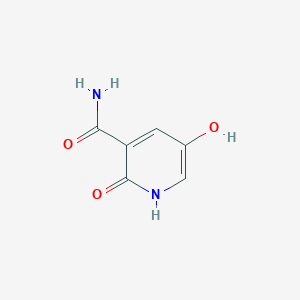
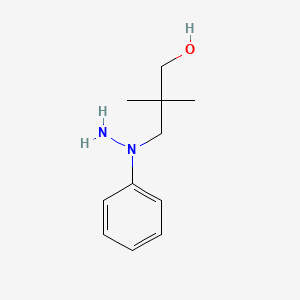
![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
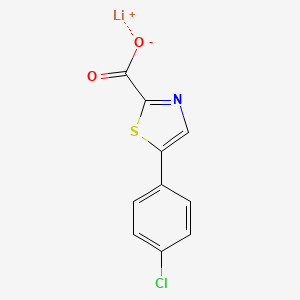
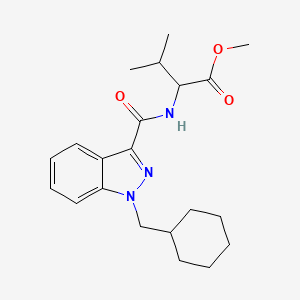
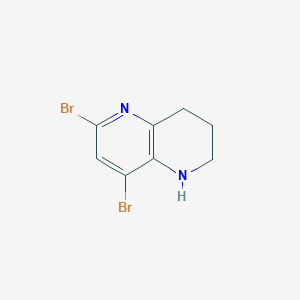
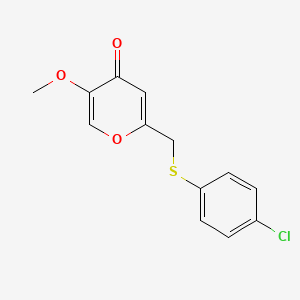
![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
